1-(1,3-Benzothiazol-2-yl)-2-phenylethanone
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Overview
Description
1-(1,3-Benzothiazol-2-yl)-2-phenylethanone is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
Compounds with a benzothiazole core have been found to interact with various biological targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors and na/h exchanger . These targets play crucial roles in various physiological processes, including neurotransmission and ion transport.
Mode of Action
For instance, when interacting with GABA receptors, they may modulate neurotransmission .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties of similar compounds .
Result of Action
Benzothiazole derivatives have been associated with a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(1,3-Benzothiazol-2-yl)-2-phenylethanone are not well-studied. Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules. For instance, they have shown inhibitory effects against Mycobacterium tuberculosis
Cellular Effects
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may influence cell function and cellular processes
Molecular Mechanism
Benzothiazole derivatives have been found to exhibit inhibitory effects against Mycobacterium tuberculosis , suggesting that they may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Dosage Effects in Animal Models
Benzothiazole derivatives have been found to exhibit anticonvulsant activity in mice
Preparation Methods
The synthesis of 1-(1,3-Benzothiazol-2-yl)-2-phenylethanone typically involves the condensation of 2-aminobenzenethiol with acetophenone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-2-phenylethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and neuroprotective properties.
Industry: It is used in the production of dyes, pigments, and as a precursor for various chemical reactions
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-yl)-2-phenylethanone can be compared with other benzothiazole derivatives such as:
2-Phenylbenzothiazole: Similar structure but lacks the ethanone group, leading to different chemical properties and applications.
2-Aminobenzothiazole: Contains an amino group instead of the ethanone group, which affects its reactivity and biological activity.
Benzothiazole-2-thiol: Contains a thiol group, making it more reactive in thiol-disulfide exchange reactions .
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the benzothiazole scaffold.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS/c17-13(10-11-6-2-1-3-7-11)15-16-12-8-4-5-9-14(12)18-15/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGRXWKXYVKSOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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